N-metil-N-fenilacetamida 2-(3-aminoazetidin-1-il)

Descripción general

Descripción

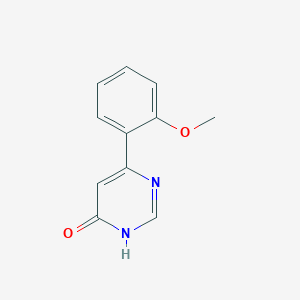

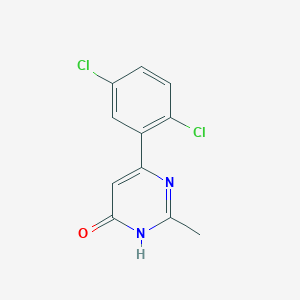

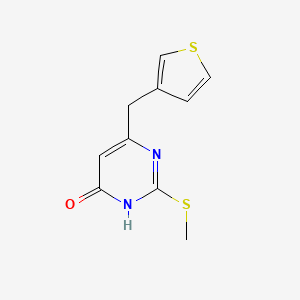

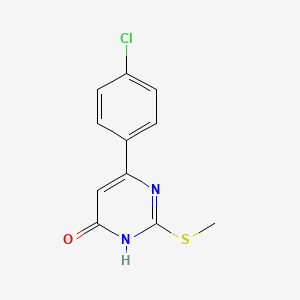

2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Estudios Farmacéuticos

Este compuesto, conocido por su similitud estructural con los antibióticos β-lactámicos, tiene aplicaciones potenciales en estudios farmacéuticos. Se puede utilizar para explorar nuevos agentes terapéuticos, particularmente como un andamiaje para el desarrollo de nuevos antibióticos . El anillo azetidina, un farmacóforo clave, es conocido por su actividad biológica y puede modificarse para mejorar las propiedades farmacológicas, como la selectividad y la potencia.

Desarrollo de Medicamentos

En el desarrollo de medicamentos, “N-metil-N-fenilacetamida 2-(3-aminoazetidin-1-il)” podría ser instrumental en la síntesis de nuevos candidatos a fármacos. Su estructura única permite la creación de compuestos con actividad potencial contra diversas enfermedades. Podría servir como un compuesto líder para el desarrollo de nuevos medicamentos para el sistema nervioso central (SNC), dada su capacidad para interactuar con los receptores del SNC .

Síntesis Orgánica

La reactividad del compuesto lo convierte en un activo valioso en la síntesis orgánica. Se puede utilizar en la síntesis de moléculas complejas, particularmente en la construcción de compuestos heterocíclicos que están presentes en muchos productos farmacéuticos . Su versatilidad en reacciones puede llevar al descubrimiento de nuevas vías y metodologías de síntesis.

Investigación Química

“N-metil-N-fenilacetamida 2-(3-aminoazetidin-1-il)” se puede utilizar en la investigación química para estudiar mecanismos de reacción y cinética. Su estructura es propicia para sufrir una variedad de transformaciones químicas, lo que puede proporcionar información sobre la reactividad y la estabilidad de los compuestos que contienen azetidina .

Bioquímica

En bioquímica, este compuesto se puede utilizar para estudiar las interacciones enzima-sustrato, particularmente con enzimas que interactúan con el anillo azetidina. También se puede utilizar para investigar las vías bioquímicas que implican estructuras similares a la β-lactama y sus implicaciones biológicas .

Química Medicinal

El potencial del compuesto como un agonista del receptor H3 de la histamina no imidazólico lo hace significativo en la química medicinal. Se puede utilizar para diseñar y sintetizar análogos con diferentes potencias y selectividades para el receptor H3, que está implicado en varios procesos fisiológicos, como la regulación del sueño-vigilia y la cognición .

Mecanismo De Acción

Target of action

Compounds with an azetidine core, such as “2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide”, are often used in medicinal chemistry due to their potential therapeutic applications. For instance, compounds with a similar structure have been found to act as agonists for the Histamine H3 receptor .

Biochemical pathways

The activation of the Histamine H3 receptor can influence several neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine . This can affect various physiological processes such as sleep-wake regulation, cognition, and food intake .

Result of action

The molecular and cellular effects would depend on the specific receptor and cell type that the compound acts upon. For instance, activation of the Histamine H3 receptor in the central nervous system can lead to changes in neurotransmitter release, which can influence various physiological processes .

Propiedades

IUPAC Name |

2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-14(11-5-3-2-4-6-11)12(16)9-15-7-10(13)8-15/h2-6,10H,7-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUXQTKILGETPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1489722.png)